molecular formula C₃₀H₄₂N₄O₄ B026214 Desnicotinyl indinavir CAS No. 150323-38-9

Desnicotinyl indinavir

Katalognummer B026214
CAS-Nummer: 150323-38-9
Molekulargewicht: 522.7 g/mol
InChI-Schlüssel: MKMGKCALCCOODL-XXEBQWMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desnicotinyl indinavir is a derivative of indinavir . Indinavir is used alone or in combination with other anti-HIV medicines to treat infection caused by the human immunodeficiency virus (HIV) .


Physical And Chemical Properties Analysis

Desnicotinyl indinavir has a molecular formula of C30H42N4O4 and a molecular weight of 522.6789 . Further physical and chemical properties are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Application in Infectious Diseases Treatment

Scientific Field

Pharmaceutical Investigation

Summary of the Application

Desnicotinyl indinavir has been used in the form of nanosuspensions to target infectious diseases . This approach is particularly useful for diseases that require long-term treatment, such as tuberculosis and acquired immunodeficiency syndrome .

Methods of Application

The drug is delivered to the target site at the right time to achieve the desired therapeutic response . Nanocarriers improve the pharmacokinetic and biodistribution pattern of the drug, allowing for specific targeting and fast or extended release properties .

Results or Outcomes

Indinavir nanosuspension showed a comparative suppression profile of 99% as that of the native drug (indinavir sulfate) of 97% when analyzed by reverse transcriptase activity .

Application in Improving Oral Bioavailability

Scientific Field

Drug Delivery System

Summary of the Application

Desnicotinyl indinavir has been used in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to improve the oral bioavailability of poorly water-soluble drugs .

Methods of Application

The drug is solubilized in the intestinal colloidal dispersion formed by bile salt, lipid-digested products, cholesterol, and phospholipid . This absorption process keeps the drug in a solubilized state .

Results or Outcomes

The use of SNEDDS enhances the absorption of orally administered drugs with poor solubility and/or permeability by increasing dissolution and lymphatic transport, and evading P-gp efflux and hepatic enzyme inhibition .

Application in Cancer Treatment

Summary of the Application

Desnicotinyl indinavir could act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis .

Methods of Application

Microspheres with sustained drug release could be utilized to deliver an anticancer drug in a more targeted way .

Results or Outcomes

The results of this application are not explicitly mentioned in the source .

Application in Organ and Cellular Targeting in Infectious Diseases

Summary of the Application

Desnicotinyl indinavir has been used in the form of nanosuspensions to target infectious diseases at the organ and cellular levels . This approach is particularly useful for diseases that require long-term treatment .

Methods of Application

The drug is delivered to the target site at the right time to achieve the desired therapeutic response . Nanocarriers improve the pharmacokinetic and biodistribution pattern of the drug, allowing for specific targeting, fast release or extended release properties .

Results or Outcomes

Application in HIV/AIDS Treatment and Prevention

Scientific Field

Nanomedicine

Summary of the Application

Desnicotinyl indinavir has been used in emerging nanotechnology approaches for HIV/AIDS treatment and prevention . This includes more efficient antiretroviral therapy, gene therapy, and immunotherapy .

Methods of Application

The main routes for the particle to reach the body include inhalation, direct injection, and oral ingestion . It has been demonstrated to have the potential to improve viral agent prevention and therapy .

Results or Outcomes

Application in Proteolytic Activity Targeting in HIV PR

Scientific Field

Medicinal Chemistry

Summary of the Application

Desnicotinyl indinavir has been used in in silico screening of compounds targeting proteolytic activity in HIV PR . This approach is particularly useful for the development of new inhibitors that can enhance the inhibition of PR enzyme .

Methods of Application

A method was developed for screening of new hits from Cambridge structural database, based on the binding mode of indinavir interaction participating atoms . The new hits are also having the same binding mode-like indinavir interaction patterns .

Results or Outcomes

The newly searched molecules are interacting better than the known drug—indinavir and these new compounds are comparatively having better drug-like property . These new compounds can also show better activity in in vivo and in vitro conditions .

Safety And Hazards

Indinavir, the parent compound of Desnicotinyl indinavir, can cause serious eye irritation and is suspected of damaging the unborn child . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Zukünftige Richtungen

While there is limited information on Desnicotinyl indinavir specifically, research into HIV treatments, including those related to indinavir, continues to be a significant area of interest . The development of new compounds and strategies could inform future HIV cure strategies .

Eigenschaften

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMGKCALCCOODL-XXEBQWMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desnicotinyl indinavir

CAS RN

150323-38-9
Record name Desnicotinyl indinavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESNICOTINYL INDINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desnicotinyl indinavir
Reactant of Route 2
Desnicotinyl indinavir
Reactant of Route 3
Desnicotinyl indinavir
Reactant of Route 4
Reactant of Route 4
Desnicotinyl indinavir
Reactant of Route 5
Reactant of Route 5
Desnicotinyl indinavir
Reactant of Route 6
Desnicotinyl indinavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.